molecular formula C16H11ClF3N3OS B2628009 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1396635-50-9

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2628009
CAS No.: 1396635-50-9
M. Wt: 385.79
InChI Key: PHLOKKGJFFUIAX-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a trifluorophenyl group, which often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    N-Methylation: The benzo[d]thiazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide formation: The final step involves the reaction of the N-methylated benzo[d]thiazole with 2,3,4-trifluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-phenylacetamide: Lacks the trifluorophenyl group, which may result in lower stability and bioavailability.

    2-((4-bromobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness

The presence of the trifluorophenyl group in 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide distinguishes it from similar compounds, potentially enhancing its stability, bioavailability, and overall biological activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3OS/c1-23(16-22-15-8(17)3-2-4-11(15)25-16)7-12(24)21-10-6-5-9(18)13(19)14(10)20/h2-6H,7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOKKGJFFUIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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